4,6-dichloro-N-(2,3-dimethylphenyl)-N-methyl-1,3,5-triazin-2-amine
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Overview
Description
4,6-dichloro-N-(2,3-dimethylphenyl)-N-methyl-1,3,5-triazin-2-amine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of chlorine and methyl groups in its structure imparts unique chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-N-(2,3-dimethylphenyl)-N-methyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in the presence of a solvent such as 1,4-dioxane or 1,2-dichloroethane, and the mixture is refluxed to achieve high yields . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4,6-dichloro-N-(2,3-dimethylphenyl)-N-methyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding amines and other by-products.
Common Reagents and Conditions
Common reagents used in these reactions include amines, thiols, alcohols, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with amines yield corresponding amine derivatives, while oxidation reactions can lead to the formation of oxidized triazine compounds.
Scientific Research Applications
4,6-dichloro-N-(2,3-dimethylphenyl)-N-methyl-1,3,5-triazin-2-amine has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4,6-dichloro-N-(2,3-dimethylphenyl)-N-methyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes, leading to its desired effects. For example, in herbicides, it inhibits photosynthesis by targeting specific enzymes in the photosynthetic pathway.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,3,5-triazines such as:
- 2,4,6-trichloro-1,3,5-triazine
- 2,4,6-trimethyl-1,3,5-triazine
- 2,4,6-triphenyl-1,3,5-triazine
Uniqueness
The uniqueness of 4,6-dichloro-N-(2,3-dimethylphenyl)-N-methyl-1,3,5-triazin-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
86627-05-6 |
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Molecular Formula |
C12H12Cl2N4 |
Molecular Weight |
283.15 g/mol |
IUPAC Name |
4,6-dichloro-N-(2,3-dimethylphenyl)-N-methyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C12H12Cl2N4/c1-7-5-4-6-9(8(7)2)18(3)12-16-10(13)15-11(14)17-12/h4-6H,1-3H3 |
InChI Key |
KTSYOAPWVVNOLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N(C)C2=NC(=NC(=N2)Cl)Cl)C |
Origin of Product |
United States |
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